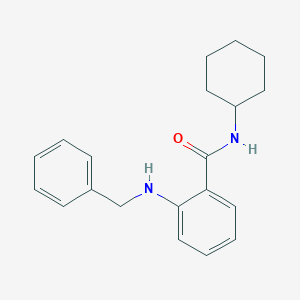
2-(Benzylamino)-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-N-cyclohexylbenzamide is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzylamino group attached to a benzamide moiety, with a cyclohexyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-N-cyclohexylbenzamide typically involves the reaction of benzylamine with N-cyclohexylbenzamide under specific conditions. One common method is the nucleophilic substitution reaction, where benzylamine acts as a nucleophile and attacks the carbonyl carbon of N-cyclohexylbenzamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding amides or imines.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzamides or imines.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds have been studied for their potential as multifunctional anti-Alzheimer agents.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Designed for a multi-target approach in the treatment of diseases like diabetes and Alzheimer’s disease.
Uniqueness
2-(Benzylamino)-N-cyclohexylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C20H24N2O/c23-20(22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)21-15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,22,23) |
InChI Key |
BOKBMBCNPSSNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




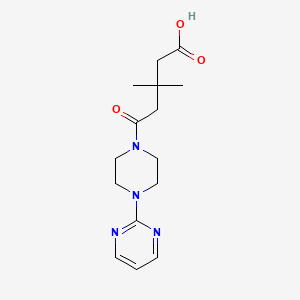
![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)

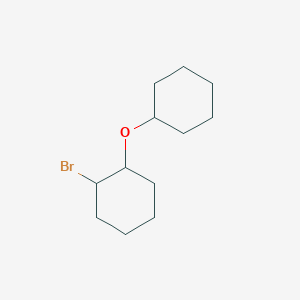
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)
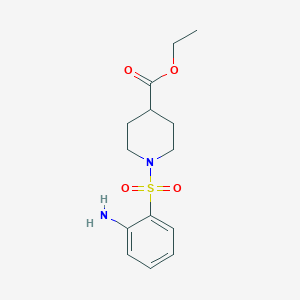
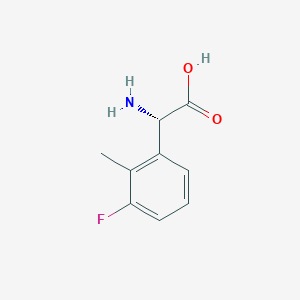
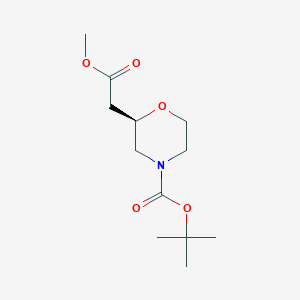
![5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid](/img/structure/B13084545.png)



